3-(2,4-Dichlorobenzyl)-6-(phenylsulfanyl)pyridazine
Description
3-(2,4-Dichlorobenzyl)-6-(phenylsulfanyl)pyridazine is a pyridazine derivative characterized by a 2,4-dichlorobenzyl group at position 3 and a phenylsulfanyl (thioether) moiety at position 6 of the pyridazine ring. For example, sulfonate pyridazines are prepared using sulfonyl chloride derivatives and pyridazinone intermediates under controlled conditions .
Properties
IUPAC Name |
3-[(2,4-dichlorophenyl)methyl]-6-phenylsulfanylpyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2N2S/c18-13-7-6-12(16(19)11-13)10-14-8-9-17(21-20-14)22-15-4-2-1-3-5-15/h1-9,11H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARZNQNCIEWOEFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=NN=C(C=C2)CC3=C(C=C(C=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Dichlorobenzyl)-6-(phenylsulfanyl)pyridazine typically involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.
Introduction of the Dichlorobenzyl Group: The dichlorobenzyl group can be introduced through a nucleophilic substitution reaction using 2,4-dichlorobenzyl chloride and a suitable nucleophile.
Attachment of the Phenylsulfanyl Group: The phenylsulfanyl group can be attached through a thiolation reaction using phenylthiol and a suitable catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
3-(2,4-Dichlorobenzyl)-6-(phenylsulfanyl)pyridazine can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The dichlorobenzyl group can be reduced to form the corresponding benzyl alcohol.
Substitution: The chlorine atoms in the dichlorobenzyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of benzyl alcohol.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
3-(2,4-Dichlorobenzyl)-6-(phenylsulfanyl)pyridazine has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of 3-(2,4-Dichlorobenzyl)-6-(phenylsulfanyl)pyridazine involves its interaction with specific molecular targets. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Disrupting Cellular Processes: Interfering with cellular processes such as DNA replication, protein synthesis, or cell division.
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The table below compares the target compound with analogs reported in the literature:
Key Observations :
- Halogen Influence : The 2,4-dichlorobenzyl group is a common feature in the target compound and its analogs, contributing to increased molecular weight and lipophilicity, which may enhance blood-brain barrier penetration .
- Sulfanyl vs. Hydrazino: The phenylsulfanyl group in the target compound offers stability compared to the reactive hydrazino group in the analog from , which is prone to oxidation or further chemical modifications.
- Biological Activity: Pyridazinones with acetamide substituents () exhibit notable analgesic and anti-inflammatory effects, suggesting that substitution at position 6 significantly influences bioactivity. However, the target compound’s phenylsulfanyl group may confer distinct binding interactions compared to carbonyl or amide functionalities.
Critical Analysis of Evidence Limitations
- Data Gaps: Direct biological or crystallographic data for the target compound are absent in the provided evidence.
- Synthesis Challenges: focuses on sulfonate esters, which differ mechanistically from thioether formation, suggesting that alternative methods (e.g., SNAr with thiophenols) are required for the target compound .
Biological Activity
3-(2,4-Dichlorobenzyl)-6-(phenylsulfanyl)pyridazine is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a pyridazine ring substituted with a dichlorobenzyl group and a phenylsulfanyl moiety. The molecular formula is C14H11Cl2N2S, and it has a molecular weight of 304.22 g/mol.
Biological Activity Overview
The biological activities associated with this compound include:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits moderate antimicrobial properties against various bacterial strains.
- Anti-inflammatory Effects : The compound may possess anti-inflammatory properties, which are common among pyridazine derivatives.
- Analgesic Activity : There is evidence suggesting potential analgesic effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs).
The mechanisms through which this compound exerts its biological effects can be summarized as follows:
- Inhibition of Enzymatic Pathways : The compound may inhibit cyclooxygenase (COX) and lipoxygenase (LOX) pathways, leading to reduced inflammation and pain.
- Interaction with Cellular Targets : It is hypothesized that the compound interacts with specific proteins involved in inflammatory responses, although detailed studies are required to elucidate these interactions.
Case Studies and Research Findings
Several studies have investigated the biological activity of pyridazine derivatives, including this compound. Below are key findings:
Table 1: Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Antimicrobial | Moderate activity against E. coli | |
| Anti-inflammatory | Potential COX/LOX inhibition | |
| Analgesic | Comparable to NSAIDs |
Study on Antimicrobial Properties
A study conducted on various pyridazine derivatives indicated that compounds with similar structures showed significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) were found to be comparable to standard antibiotics like ampicillin .
Research on Anti-inflammatory Effects
Research highlighted that certain pyridazine derivatives exhibited strong anti-inflammatory effects in animal models. The dual inhibition of COX and LOX enzymes was noted as a promising mechanism for reducing inflammation without significant side effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
